molecular formula C11H12F2O3 B163785 3,4-Bis(2-fluoroethoxy)benzaldehyde CAS No. 132838-51-8

3,4-Bis(2-fluoroethoxy)benzaldehyde

Cat. No.: B163785
CAS No.: 132838-51-8
M. Wt: 230.21 g/mol
InChI Key: FGKNUMLMZVVHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(2-fluoroethoxy)benzaldehyde (CAS: 132838-51-8) is a fluorinated aromatic aldehyde characterized by two 2-fluoroethoxy substituents at the 3- and 4-positions of the benzaldehyde core. Its molecular formula is C₁₁H₁₁F₂O₃, with a molecular weight of 238.20 g/mol. The compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in pharmaceuticals and agrochemicals . The presence of fluorine atoms enhances its electron-withdrawing properties, influencing reactivity and stability.

Properties

CAS No.

132838-51-8

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

3,4-bis(2-fluoroethoxy)benzaldehyde

InChI

InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2

InChI Key

FGKNUMLMZVVHKL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)OCCF)OCCF

Canonical SMILES

C1=CC(=C(C=C1C=O)OCCF)OCCF

Synonyms

3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural and electronic features of 3,4-bis(2-fluoroethoxy)benzaldehyde with analogous compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 132838-51-8 3,4-(2-fluoroethoxy) C₁₁H₁₁F₂O₃ 238.20 High electronegativity; pharmaceutical intermediate
3,4-Bis(2-methoxyethoxy)benzaldehyde 80407-64-3 3,4-(2-methoxyethoxy) C₁₃H₁₈O₅ 254.28 Intermediate for Erlotinib synthesis; lower electron withdrawal
3,4-Bis(difluoromethoxy)benzaldehyde 127842-54-0 3,4-(difluoromethoxy) C₉H₆F₄O₃ 238.14 Higher fluorine content; increased lipophilicity
3,4-Dimethoxybenzaldehyde 139-85-5 3,4-methoxy C₉H₁₀O₃ 166.17 Simpler substituents; natural product precursor

Key Observations :

  • Electron-Withdrawing Effects : The 2-fluoroethoxy groups in the target compound create a stronger electron-deficient aromatic ring compared to methoxyethoxy or dimethoxy analogs, enhancing reactivity in electrophilic substitutions and cross-coupling reactions .
  • Lipophilicity : Fluorinated substituents (e.g., 2-fluoroethoxy vs. methoxyethoxy) increase logP values, improving membrane permeability in drug design .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability, as seen in perfluorinated alkoxy derivatives (e.g., 3,4-bis(perfluorooctyloxy)benzaldehyde, synthesized via similar alkylation routes) .

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